Cas no 1864015-33-7 (Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate)

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic organic compound featuring a thiadiazole core with a carboxylate functional group. Its potassium salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceutical and agrochemical synthesis. The 5-methyl substitution contributes to increased stability and reactivity in nucleophilic or electrophilic reactions. This compound is often utilized as a key intermediate in the preparation of biologically active molecules, including potential antimicrobial and herbicidal agents. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes. The product is typically supplied as a crystalline solid with high chemical stability under standard storage conditions.
Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate structure
1864015-33-7 structure
Product Name:Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
CAS No:1864015-33-7
MF:C4H3KN2O2S
MW:182.242120027542
CID:4625014
Update Time:2025-10-22

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
    • potassium;5-methyl-1,3,4-thiadiazole-2-carboxylate
    • Z2235810178
    • Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
    • Inchi: 1S/C4H4N2O2S.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
    • InChI Key: POUFPTLBFFPOEG-UHFFFAOYSA-M
    • SMILES: [K+].S1C(C(=O)[O-])=NN=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Topological Polar Surface Area: 94.2

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Additional information on Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Research Brief on Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 1864015-33-7) in Chemical Biology and Pharmaceutical Applications

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 1864015-33-7) is a thiadiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. Thiadiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have highlighted the role of Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the presence of a carboxylate group and a thiadiazole ring, make it a versatile building block for the development of pharmacologically active molecules. Researchers have explored its utility in the design of enzyme inhibitors, particularly those targeting enzymes involved in inflammatory and proliferative pathways.

One of the most promising areas of research involves the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Mechanistic studies suggest that these compounds induce apoptosis through the activation of intrinsic apoptotic pathways and the inhibition of key survival signaling molecules.

In addition to its anticancer properties, Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate has shown antimicrobial activity against a range of bacterial and fungal pathogens. This has led to investigations into its use as a scaffold for the development of new antibiotics, particularly in the face of rising antibiotic resistance. The compound's ability to disrupt microbial cell wall synthesis and inhibit essential enzymes has been a focal point of these studies.

The synthesis of Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate has also been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. Green chemistry approaches, such as the use of water as a solvent and catalytic methods, have been employed to improve yield and reduce waste. These advancements are critical for scaling up production for preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications to enhance the compound's pharmacokinetic properties and reduce off-target effects.

In conclusion, Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate represents a promising candidate for the development of new therapeutic agents. Its diverse biological activities and versatility as a synthetic intermediate make it a valuable tool in medicinal chemistry. Future research should focus on advancing these findings into preclinical and clinical stages, with the ultimate goal of translating this compound into effective treatments for various diseases.

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